Di-o-tolylamine
Description
Foundational Principles of Arylamine Chemistry
Arylamines are organic derivatives of ammonia (B1221849) where at least one aryl group is attached to the nitrogen atom. The foundational principles of their chemistry are largely dictated by the interaction between the nitrogen atom's lone pair of electrons and the aromatic π-system.
The nitrogen in arylamines, such as aniline (B41778), is partially sp2 hybridized, resulting in a flatter geometry compared to the tetrahedral sp3 hybridization of alkylamines. This structural feature facilitates the delocalization of the nitrogen's lone pair of electrons into the aromatic ring. This resonance interaction has a profound effect on the chemical properties of arylamines, most notably their basicity. Arylamines are significantly less basic than alkylamines. The delocalization of the lone pair makes it less available to accept a proton. nih.govsigmaaldrich.com Consequently, the conjugate acids of arylamines are much more acidic (having lower pKa values) than those of alkylamines. nih.gov
The basicity of arylamines is also sensitive to the nature and position of substituents on the aromatic ring. Electron-donating groups (like -CH3 or -OCH3) increase the electron density on the nitrogen, making the amine more basic than unsubstituted aniline. sigmaaldrich.com Conversely, electron-withdrawing groups (such as -NO2 or -CN) decrease the electron density and render the amine less basic. sigmaaldrich.com
| Compound | Class | pKa of Conjugate Acid |
|---|---|---|
| Methylamine | Alkylamine | 10.64 |
| Aniline | Arylamine | 4.63 nih.gov |
| p-Nitroaniline | Substituted Arylamine | 1.0 |
| p-Methoxyaniline | Substituted Arylamine | 5.3 |
Significance of Substituted Diarylamines in Advanced Chemical Systems
Substituted diarylamines are a privileged structural motif in advanced chemical systems due to their electronic properties, thermal stability, and synthetic accessibility. Their ability to undergo reversible oxidation and their charge-transporting capabilities have made them indispensable in materials science. They are frequently incorporated into organic light-emitting diodes (OLEDs) as hole-transporting materials, facilitating the efficient movement of positive charges within the device. sigmaaldrich.com Furthermore, the development of stable diarylamine-substituted radicals has opened avenues for their use in photoelectromagnetic applications. acs.org
In the realm of synthetic chemistry, diarylamines are crucial building blocks and ligands. Modern cross-coupling methods, such as the Buchwald-Hartwig amination, have enabled the synthesis of a vast range of structurally complex diarylamines. nih.govacs.org These compounds also serve as precursors in the synthesis of pharmaceuticals and other biologically active molecules. sigmaaldrich.com Their utility extends to catalysis, where they can be used to construct versatile catalysts for reactions like acceptorless dehydrogenative aromatization. ineosopen.org
| Field of Application | Specific Use | Example Compound Class |
|---|---|---|
| Materials Science | Hole-Transporting Materials in OLEDs | Spirobifluorene-based diarylamines acs.org |
| Medicinal Chemistry | Scaffolds for Biologically Active Compounds | N-phenylanthranilic acids glpbio.com |
| Organic Synthesis | Building Blocks and Ligands | Sterically hindered diarylamines nih.gov |
| Industrial Chemistry | Antioxidants | Substituted heteroaromatic diarylamines orgsyn.org |
Overview of Di-o-tolylamine's Position in Academic Investigations
This compound, with its two methyl groups positioned ortho to the nitrogen atom, occupies a specific niche in academic research, primarily centered on the study of steric effects in diarylamine chemistry. The synthesis of such sterically hindered diarylamines can be challenging, often requiring specialized catalytic systems like the Buchwald-Hartwig coupling to achieve reasonable yields. nih.govrsc.org
A significant area of investigation for di-ortho-substituted diarylamines is atropisomerism—a type of stereoisomerism arising from restricted rotation around a single bond. The bulky ortho substituents can hinder the free rotation of the C-N bonds, potentially leading to stable, non-interconverting chiral conformers. However, in a systematic study of sterically hindered diarylamines, this compound was found to be insufficiently hindered to exhibit stable atropisomers at room temperature. nih.gov Even at temperatures as low as -40 °C, the enantiomeric conformers interconvert rapidly on the NMR timescale, indicating a relatively low barrier to rotation for the two ortho-methyl groups. nih.gov This finding is crucial for understanding the structural requirements for achieving configurational stability in this class of compounds.
While less prominent in materials applications compared to its para-isomer (di-p-tolylamine), this compound serves as an important model compound for investigating the influence of steric hindrance on reactivity and molecular dynamics in diarylamine systems. nih.govnih.gov
| Property | Value |
|---|---|
| CAS Number | 617-00-5 sigmaaldrich.com |
| Molecular Formula | C14H15N sigmaaldrich.com |
| Molecular Weight | 197.28 g/mol sigmaaldrich.com |
| IUPAC Name | 2-methyl-N-(2-methylphenyl)aniline sigmaaldrich.com |
| Physical Form | Solid sigmaaldrich.com |
Mentioned Chemical Compounds
| Compound Name | Chemical Formula | CAS Number |
|---|---|---|
| This compound | C14H15N | 617-00-5 |
| Aniline | C6H7N | 62-53-3 |
| Methylamine | CH5N | 74-89-5 |
| p-Nitroaniline | C6H6N2O2 | 100-01-6 |
| p-Methoxyaniline | C7H9NO | 104-94-9 |
| Di-p-tolylamine | C14H15N | 620-93-9 |
| N-phenylanthranilic acid | C13H11NO2 | 91-40-7 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N-(2-methylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2/h3-10,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONYVCKUEUULQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210693 | |
| Record name | Benzenamine, 2-methyl-N-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617-00-5 | |
| Record name | Benzenamine, 2-methyl-N-(2-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2-methyl-N-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Di O Tolylamine and Its Congeners
Palladium-Catalyzed Carbon-Nitrogen Cross-Coupling Reactions
The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, proving particularly effective for the synthesis of challenging diarylamines. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction of amines with aryl halides or pseudohalides has largely superseded harsher traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.org
Buchwald-Hartwig Amination Protocols for Diarylamine Synthesis
The synthesis of di-o-tolylamine via the Buchwald-Hartwig amination involves the coupling of an ortho-substituted aryl halide with an ortho-substituted aniline (B41778). A general protocol for such a reaction would involve a palladium precursor, a suitable phosphine (B1218219) ligand, and a base in an appropriate solvent.
A representative reaction for the synthesis of a di-ortho-substituted diarylamine is the coupling of 2-chlorotoluene (B165313) with o-toluidine (B26562). The reaction conditions for such a transformation are critical and typically involve a palladium(II) acetate (B1210297) [Pd(OAc)₂] or tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃] precatalyst, in combination with a bulky, electron-rich phosphine ligand and a strong base like sodium tert-butoxide (NaOtBu). The choice of solvent is also crucial, with toluene (B28343) and 1,4-dioxane (B91453) being commonly employed. researchgate.net
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Chlorotoluene | o-Toluidine | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 80-110 | Varies |
| 2-Bromotoluene | o-Toluidine | Pd(OAc)₂ / Ligand | K₃PO₄ | Dioxane | 100 | Varies |
| 2-Iodotoluene | o-Toluidine | [Pd(allyl)Cl]₂ / Ligand | Cs₂CO₃ | Toluene | 100 | Varies |
The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired diarylamine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org
Strategic Ligand Design in Palladium-Catalyzed Aminations
The success of the Buchwald-Hartwig amination, especially for sterically demanding substrates like those required for this compound synthesis, is highly dependent on the choice of phosphine ligand. mit.eduresearchgate.net Bulky and electron-rich ligands are essential to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. researchgate.net
Several classes of ligands have been developed that show high efficacy in the coupling of ortho-substituted substrates. These include:
Dialkylbiarylphosphines: Ligands such as XPhos, SPhos, and BrettPhos, developed by the Buchwald group, are characterized by a biaryl backbone with a phosphine substituent on one ring and various substituents on the other. sigmaaldrich.com These ligands are highly effective for the coupling of sterically hindered aryl chlorides and bromides. researchgate.net
Ferrocene-based ligands: Josiphos-type ligands, which feature a ferrocene (B1249389) backbone with two different phosphine groups, have also demonstrated excellent activity in challenging amination reactions. nih.gov
N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer a robust alternative to phosphines, exhibiting high thermal stability and activity. researchgate.net
The design of these ligands aims to create a sterically crowded yet flexible coordination sphere around the palladium center. This steric bulk promotes the reductive elimination step, which is often the rate-limiting step in the formation of hindered diarylamines. The electron-donating nature of these ligands also enhances the rate of oxidative addition. mit.eduresearchgate.net
| Ligand | Structure | Key Features |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Bulky, electron-rich biarylphosphine |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Biarylphosphine with electron-donating methoxy (B1213986) groups |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl | Highly hindered biarylphosphine |
| Josiphos | (R)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | Chiral ferrocenyl diphosphine |
The selection of the optimal ligand is often substrate-dependent, and screening of different ligands may be necessary to achieve high yields for a specific transformation.
Exploration of Substrate Scope and Functional Group Compatibility
The Buchwald-Hartwig amination exhibits broad substrate scope and tolerates a wide range of functional groups on both the aryl halide and the amine coupling partners. wikipedia.orglibretexts.org This is a significant advantage over traditional methods for C-N bond formation.
For the synthesis of this compound and its congeners, the reaction is compatible with various substituents on the aromatic rings, including:
Electron-donating groups: Methoxy, alkyl, and other electron-releasing groups are well-tolerated.
Electron-withdrawing groups: While challenging, the coupling of substrates bearing nitro, ester, or ketone functionalities is often possible with the appropriate choice of ligand and base. libretexts.org For instance, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be required to avoid side reactions with base-sensitive functional groups. libretexts.org
Halogens: Other halogen substituents on the aromatic rings can often be tolerated, allowing for sequential cross-coupling reactions.
However, certain functional groups can interfere with the catalytic cycle. For example, groups that can coordinate strongly to the palladium center, such as some sulfur-containing functionalities, may act as catalyst poisons. libretexts.org Additionally, substrates with acidic protons may require the use of stronger bases or protection strategies.
One-Pot/Two-Step Nitrogenation Approaches
One-pot or two-step nitrogenation strategies offer an efficient alternative to the direct coupling of an amine and an aryl halide. These methods often involve the in-situ generation of one of the coupling partners.
One such approach involves the tandem C/N-difunctionalization of nitroarenes. nih.gov In this method, a nitroarene can be reduced in situ to the corresponding aniline, which then participates in a palladium-catalyzed amination with an aryl halide present in the same reaction vessel. This approach avoids the isolation of potentially sensitive aniline intermediates.
Another strategy involves the sequential diarylation of ammonia (B1221849) or a primary amine. nih.gov In this two-step, one-pot procedure, an aryl halide is first coupled with an ammonia equivalent or a primary amine, followed by the addition of a second, different aryl halide to generate an unsymmetrical diarylamine. While conceptually applicable to the synthesis of symmetrical diarylamines like this compound, this approach is more commonly used for creating unsymmetrical products.
Alternative and Specialized Synthetic Pathways
While the Buchwald-Hartwig amination is a dominant method, other synthetic strategies can be employed for the synthesis of this compound and its derivatives.
Formation of this compound-Containing Thiourea (B124793) Derivatives
This compound can serve as a precursor for the synthesis of various derivatives, including thioureas. The reaction of a secondary amine like this compound with an isothiocyanate is a common method for the formation of N,N,N'-trisubstituted thioureas. analis.com.my
The synthesis of a this compound-containing thiourea would typically involve the reaction of this compound with an appropriate isothiocyanate in a suitable solvent. For example, reacting this compound with phenyl isothiocyanate would yield 1,1-di(o-tolyl)-3-phenylthiourea. The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating. reddit.com
Alternatively, this compound can be reacted with thiophosgene (B130339) (CSCl₂) to form the corresponding isothiocyanate, which can then be reacted with a primary or secondary amine to generate a thiourea derivative. researchgate.net However, the high toxicity of thiophosgene makes this a less desirable route.
The formation of symmetrical N,N'-bis(o-tolyl)thiourea would involve the reaction of o-toluidine with a thiocarbonyl transfer reagent, such as 1,1'-thiocarbonyldiimidazole. nih.gov
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Phenyl isothiocyanate | N,N,N'-Trisubstituted thiourea |
| o-Toluidine | 1,1'-Thiocarbonyldiimidazole | N,N'-Disubstituted thiourea |
| This compound | Thiophosgene | Isothiocyanate intermediate |
These thiourea derivatives can be valuable intermediates in organic synthesis and may exhibit interesting biological activities.
Electrochemical Synthesis Methods for Diarylamines
Electrochemical methods offer a green and efficient alternative to traditional synthetic routes for diarylamines by minimizing the use of harsh reagents and simplifying purification processes. These techniques rely on the direct oxidation or reduction of organic substrates at an electrode surface to generate reactive intermediates.
One prominent electrochemical approach for synthesizing amino-substituted aromatic compounds involves the generation of quinones from catechols or hydroquinones, followed by a Michael-type addition reaction with an amine. In this process, the electrochemical oxidation of a dihydroxybenzene derivative at the anode produces a highly reactive p-benzoquinone intermediate. This intermediate then readily undergoes a 1,4-Michael addition with a primary or secondary amine, such as dibenzylamine, acting as a nucleophile. The resulting adduct is subsequently oxidized to form the final amino-substituted benzoquinone derivative. academie-sciences.frarkat-usa.org This entire process often follows an ECE (electrochemical-chemical-electrochemical) mechanism. arkat-usa.org
The electrochemical oxidation of diphenylamine (B1679370) and its derivatives has also been studied, leading to the formation of conducting polymers like polydiphenylamine (PDPA). researchgate.net The mechanism for this polymerization is typically a cationic radical process involving a 4,4'-C-C phenyl-phenyl coupling, rather than the formation of the diarylamine C-N bond itself. researchgate.net More broadly, the indirect anodic oxidation of amines can be achieved using triarylamines as mediators. In this system, a triarylamino radical cation is formed electrochemically, which then acts as an oxidizing agent to facilitate the synthesis of imines and other products from primary amines. nih.gov
| Reaction Type | Precursors | Key Intermediate | Product Class | Mechanism | Source |
|---|---|---|---|---|---|
| Michael Addition | Dihydroxybenzenes, Primary/Secondary Amines | p-Benzoquinone | Amino-p-benzoquinones | ECE (Electrochemical-Chemical-Electrochemical) | academie-sciences.frarkat-usa.org |
| Electropolymerization | Diphenylamine | Cationic Radical | Polydiphenylamine | 4,4'-C-C Phenyl-Phenyl Coupling | researchgate.net |
| Indirect Oxidation (Mediation) | Primary Amines, Triarylamines | Triarylamino Radical Cation | Imines | Electrocatalysis | nih.gov |
Coordination Chemistry and Ligand Design Principles
Di-o-tolylamine and Related Diarylamine Moieties as Ligand Scaffolds
Diarylamine moieties, including this compound, are fundamentally electron-donating groups, primarily through the nitrogen atom's lone pair. This electron-donating capacity can influence the electron density at the metal center, impacting its Lewis acidity and reactivity nih.govmarquette.edumarquette.edu. The presence of ortho-tolyl groups in this compound introduces significant steric bulk around the nitrogen donor atom researchgate.netnih.govresearchgate.net. This steric hindrance can:
Control Coordination Number and Geometry: The bulkiness of the ortho-tolyl groups can limit the number of ligands that can coordinate to a metal center, often favoring lower coordination numbers or specific geometries to accommodate the steric demands nih.govresearchgate.net.
Influence Reactivity: The steric shield provided by the tolyl groups can create a specific pocket around the metal, which is crucial for controlling substrate access and selectivity in catalytic applications researchgate.net.
Facilitate Multidentate Ligand Design: Diarylamine units can be incorporated into larger molecular frameworks, often bearing additional donor atoms (e.g., nitrogen, oxygen, phosphorus, sulfur), to create bidentate, tridentate, or even pincer-type ligands researchgate.netmarquette.edunsf.govajol.info. The diarylamido moiety, formed upon deprotonation of the N-H bond in diarylamines, can act as a bridging or chelating unit in such multidentate systems marquette.edu.
Synthesis and Characterization of Metal Complexes
While this compound itself typically acts as a monodentate ligand through its nitrogen atom, the diarylamine scaffold can be readily modified to create multidentate ligands. By incorporating additional donor atoms into the aryl rings or linking groups, bidentate, tridentate, or pincer-type coordination modes can be achieved researchgate.netmarquette.edunsf.govajol.info. For example, diarylamido units can be part of larger pincer ligands, providing three points of attachment to a metal center marquette.edu. The analysis of bidentate donor functionality involves confirming the involvement of specific atoms in bonding to the metal, often through spectroscopic evidence and X-ray crystallography.
Spectroscopic and Structural Elucidation of Metal-Ligand Interactions
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy is fundamental for confirming the presence and environment of the ligand, identifying coordination shifts, and determining the integrity of the complex in solution researchgate.netajol.inforesearchgate.netwalshmedicalmedia.comajol.infoekb.egnih.gov.
Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and monitor changes upon coordination, such as the deprotonation of an N-H bond or shifts in vibrational frequencies indicative of metal-ligand bonding ajol.inforesearchgate.netwalshmedicalmedia.comajol.infoekb.egnih.govwisdomlib.org.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra provide information about electronic transitions, including d-d transitions characteristic of metal ions and metal-ligand charge transfer (MLCT) bands, which can reveal details about the electronic structure and coordination environment ajol.infowalshmedicalmedia.comajol.infoekb.egscirp.org.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes involving paramagnetic metal ions or radical species, EPR spectroscopy is invaluable for characterizing the electronic environment and identifying the presence of unpaired electrons, often associated with redox-active ligands marquette.eduresearchgate.netscirp.org.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive three-dimensional structural information, including bond lengths, bond angles, coordination geometries, and intermolecular interactions, offering the most direct evidence of metal-ligand bonding researchgate.netmarquette.edunsf.govajol.infoacs.orgajol.infoekb.egscirp.org.
Investigation into Catalytic Activity and Mechanistic Elucidation
Historical Context and Initial Postulations of Di-o-tolylamine's Catalytic Role
In the pursuit of novel catalytic systems, di(o-tolyl)amine derivatives were initially reported to exhibit significant catalytic activity, particularly in cross-coupling reactions such as the Suzuki reaction researchgate.netchemrxiv.orgresearchgate.net. These early postulations suggested that these amine compounds could function as organocatalysts, enabling the formation of carbon-carbon bonds under conditions that appeared to be metal-free researchgate.netchemrxiv.org. The reported efficiency of these amines in promoting such transformations led to considerable interest in their potential as sustainable alternatives to traditional transition metal catalysts researchgate.netchemrxiv.orgresearchgate.net.
Re-evaluation of Apparent Organocatalytic Activity
Subsequent rigorous investigations into the catalytic claims surrounding di(o-tolyl)amine derivatives revealed a critical nuance: the observed catalytic activity was not intrinsically due to the amine structure itself, but rather attributable to trace metal impurities present in the synthesized compounds researchgate.netchemrxiv.orgresearchgate.net. This re-evaluation necessitated a fundamental shift in understanding the mechanistic basis of these reactions.
The Critical Role of Trace Metal Impurities (e.g., Palladium) in Observed Catalysis
A series of reinvestigations conducted across multiple academic and industrial laboratories demonstrated that the high catalytic performance initially attributed to di(o-tolyl)amine derivatives, such as compound 1a, was in fact mediated by trace amounts of palladium researchgate.netchemrxiv.orgresearchgate.net. It was found that the synthetic routes employed for preparing these amine catalysts often involved prior palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, which typically utilize significant palladium catalyst loadings (e.g., 3-5 mol%) researchgate.net. Consequently, palladium complexes, often in the form of highly robust tricyclohexylphosphine (B42057) (PCy₃) palladium complexes, were readily entrained during the chromatographic purification of the amine products researchgate.netchemrxiv.org. These entrained palladium species were identified as the true active catalysts responsible for the observed cross-coupling reactions, outperforming the intended amine catalyst researchgate.netresearchgate.net. The significance of this finding led to the retraction of at least one publication that had claimed metal-free organocatalysis by these amines researchgate.net.
Development of Rigorous Methodological Guidelines for Catalyst Identification
The aforementioned findings underscored the critical importance of meticulous catalyst identification and purity assessment in the field of catalysis researchgate.net. To address the recurring issue of misplaced catalytic claims due to trace metal impurities, guidelines for elucidating the real catalyst in novel catalytic transformations were proposed researchgate.net. These guidelines emphasize the necessity of thorough mechanistic studies and appropriate research design schemes to exclude the role of impurities researchgate.net. Key methodological advancements include:
Trace Metal Analysis: Employing highly sensitive techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), often coupled with robust digestion protocols, is crucial for accurately quantifying trace metal contamination researchgate.net.
Control Experiments: Synthesizing the purported catalyst via multiple routes, including those known to avoid metal contamination, and comparing catalytic activity is essential. Furthermore, testing the purified amine in the presence of known amounts of potential metal contaminants (e.g., palladium) can help confirm the role of the impurity researchgate.netchemrxiv.org.
Purification Validation: Rigorous purification methods that demonstrably remove trace metals, followed by re-evaluation of catalytic activity, are vital. For instance, recrystallization of amine 1a, which resulted in a catalytically inactive, colorless, and crystalline product, highlighted the importance of purification in isolating the true catalytic species chemrxiv.org.
These methodological improvements are vital for ensuring the accuracy and reproducibility of catalytic research, preventing the misattribution of catalytic activity to organic molecules when trace metals are the actual drivers of the transformation researchgate.netresearchgate.net.
This compound Derivatives as Supporting Ligands in Transition Metal Catalysis
While this compound itself may not be a direct organocatalyst, its derivatives and related diarylamine structures play a significant role as supporting ligands or coupling partners in various transition metal-catalyzed reactions. The electronic and steric properties imparted by the tolyl and amine functionalities make them valuable components in catalyst design.
For example, palladium complexes ligated by phosphine (B1218219) ligands, which can be derived from or related to diarylamine structures, are widely employed. Complexes featuring ligands such as those derived from diphenyl-o-tolylamine have been explored in the context of transition metal catalysis psu.edu. Furthermore, palladium-catalyzed reactions, including amination of aryl halides and carbon-heteroatom bond formations like aminocarbonylation, often utilize ligands that incorporate aryl amine moieties or related structures core.ac.ukcmu.edursc.org. In these systems, the diarylamine derivatives contribute to the stability and reactivity of the metal center, influencing the catalytic cycle, selectivity, and efficiency of reactions such as cross-couplings core.ac.ukrsc.orggoogle.comcatalysis.blog.
Table 1: Re-evaluation of this compound Catalysis in Suzuki Coupling
| Study/Condition | Reported Catalyst | Observed Catalytic Activity | True Catalyst Identified | Citation(s) |
| Initial claims (e.g., Xu et al.) | Di(o-tolyl)amine (e.g., 1a) | High | Not identified initially | researchgate.netchemrxiv.orgresearchgate.net |
| Reinvestigation (amine purified via standard chromatography) | Di(o-tolyl)amine | High | Trace Palladium | researchgate.netchemrxiv.orgresearchgate.net |
| Reinvestigation (amine synthesized via Pd-catalyzed steps, without rigorous Pd removal) | Di(o-tolyl)amine | High | Trace Palladium | researchgate.netchemrxiv.org |
| Reinvestigation (amine synthesized with rigorous Pd removal/analysis) | Di(o-tolyl)amine | Low/None | N/A | chemrxiv.org |
| Amine 1a prepared by an improved purification method | Di(o-tolyl)amine | Not catalytically active | N/A | chemrxiv.org |
Table 2: this compound Derivatives and Related Structures in Transition Metal Catalysis
| Derivative/Related Structure | Role in Catalysis | Transition Metal | Reaction Type (Examples) | Citation(s) |
| This compound | Potential trace contaminant in reported organocatalysis | Palladium | Suzuki coupling | researchgate.netchemrxiv.orgresearchgate.net |
| Di-p-tolylamine | Component in catalyst systems | Palladium | Amination of aryl halides and triflates | cmu.edu |
| Diphenyl-o-tolylamine | Precursor for phosphorus ligands | Transition Metals | Ligand synthesis for catalysis | psu.edu |
| Bis(tolylamine) | Coupling partner/precursor in Pd catalysis | Palladium | B-HCC reactions, C-N bond formation | rsc.org |
| Diaryl amines (general class) | Ligands or coupling partners in Pd catalysis | Palladium | Cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) | rsc.org |
| CyPF-t-Bu-ligated complexes | Ligands in palladium catalyst systems | Palladium | Aminocarbonylation of aryl halides | core.ac.uk |
Compound Name List:
this compound
Di(o-tolyl)amine
Di-p-tolylamine
Diphenyl-o-tolylamine
Bis(tolylamine)
Diaryl amines
Tricyclohexylphosphine (PCy₃)
Palladium
Amine 1a
CyPF-t-Bu
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei core.ac.ukresearchgate.netazooptics.comegyankosh.ac.in. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.
The ¹H NMR spectrum of Di-o-tolylamine is expected to reveal distinct signals corresponding to its constituent protons. Based on its structure, N,N-bis(2-methylphenyl)amine, the following signals are anticipated:
Methyl Protons: Two ortho-methyl groups are expected to appear as singlets due to the absence of adjacent protons. These signals typically resonate in the range of δ 2.2–2.4 ppm libretexts.orgsigmaaldrich.com.
Amine Proton (NH): The proton attached to the nitrogen atom is expected to appear as a singlet, often in the range of δ 4.0–5.0 ppm, and its signal can be broadened due to exchange or paramagnetic effects ucl.ac.ukmasterorganicchemistry.com.
Aromatic Protons: The phenyl rings, substituted at the ortho position by the nitrogen and the methyl group, will exhibit complex multiplet patterns in the aromatic region (δ 6.8–7.5 ppm) azooptics.comlibretexts.orgucl.ac.uk. The specific splitting patterns and chemical shifts of these protons are highly diagnostic of the substitution pattern on the aromatic rings.
The ¹³C NMR spectrum provides complementary information by identifying the unique carbon environments within the molecule. For this compound, distinct signals are expected for the methyl carbons, the aromatic carbons directly bonded to nitrogen, the other aromatic carbons, and the ipso-carbons of the rings. The chemical shifts of these carbons are influenced by their electronic environment and neighboring atoms libretexts.orgsigmaaldrich.com. For instance, carbons directly attached to nitrogen or bearing methyl groups will exhibit characteristic chemical shifts, aiding in the confirmation of the diarylamine structure.
Infrared (IR) Spectroscopy for Vibrational Fingerprinting
Infrared (IR) spectroscopy is utilized to identify functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations masterorganicchemistry.comlibretexts.orgwiley.com. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features.
| Wavenumber (cm⁻¹) | Assignment |
| 3422 | N-H stretching (secondary amine) |
| 3057 | Aromatic C-H stretching |
| 2979, 2879 | Aliphatic C-H stretching (methyl groups) |
| 1584, 1511, 1496, 1484, 1471, 1435 | Aromatic C=C ring stretching |
| 1379, 1309, 1244, 1157, 1111, 1072, 1047, 1033, 1009 | C-N stretching, C-H bending (aromatic) |
| 765, 703 | C-H out-of-plane bending (ortho-substitution) |
The presence of a band around 3422 cm⁻¹ is indicative of the N-H stretching vibration of a secondary amine masterorganicchemistry.comrsc.org. Absorption bands above 3000 cm⁻¹ confirm the presence of aromatic C-H bonds, while bands below 3000 cm⁻¹ (e.g., 2979, 2879 cm⁻¹) correspond to the aliphatic C-H stretching of the methyl groups libretexts.orgrsc.org. The characteristic C=C stretching vibrations of the aromatic rings appear in the 1435–1584 cm⁻¹ region, and C-N stretching vibrations are typically observed in the fingerprint region libretexts.orgrsc.org.
Mass Spectrometry (MS) Applications
Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of a compound, thereby providing insights into its elemental composition and structure chemspider.comsigmaaldrich.com.
This compound has a molecular formula of C₁₄H₁₅N, with a molecular weight of approximately 197.28 g/mol chemspider.comsigmaaldrich.com. In Electron Impact (EI) mass spectrometry, the molecule is bombarded with electrons, leading to ionization and fragmentation. The molecular ion peak ([M]⁺) is expected at m/z 197. Fragmentation patterns would typically involve the cleavage of C-N bonds and the loss of methyl groups, providing structural clues.
Electrospray Ionization (ESI) is a softer ionization technique often used in conjunction with liquid chromatography. For this compound, ESI-MS typically yields a protonated molecular ion ([M+H]⁺) at m/z 198.
This compound has been investigated for its electrochemical behavior, particularly concerning the formation of reactive intermediates. Studies have employed techniques like desorption electrospray ionization mass spectrometry (DESI-MS) coupled with electrochemistry to detect transient species generated during the oxidation of aryl amines nih.govresearchgate.netrsc.orgrsc.orgresearchgate.net. Research indicates that this compound can undergo electrochemical oxidation to form nitrenium ions, which are highly reactive cationic intermediates researchgate.netrsc.org. The expected nitrenium ion species derived from this compound would be [C₁₄H₁₄N]⁺, with a theoretical mass of approximately 196.27. The observation of such intermediates, even transiently, is vital for understanding reaction mechanisms in electrochemistry and organic synthesis nih.govresearchgate.netrsc.orgrsc.orgresearchgate.net.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes electronic transitions within molecules, providing information about conjugated systems and chromophores gdckulgam.edu.inbbec.ac.inijnrd.org. This compound, possessing aromatic rings and a nitrogen lone pair, is expected to exhibit absorption in the UV region.
The electronic structure of this compound allows for π→π* transitions within the aromatic rings and n→π* transitions involving the lone pair of electrons on the nitrogen atom. These transitions typically occur in the UV range (200–400 nm) gdckulgam.edu.inbbec.ac.in. The specific absorption maxima (λmax) and molar absorptivities (εmax) are characteristic of the molecule's electronic configuration and conjugation. While detailed UV-Vis spectra for this compound are not extensively detailed in the provided snippets, related compounds like tri-p-tolylamine (B1199887) show absorption around 300 nm due to HOMO–LUMO transitions mdpi.com, suggesting similar electronic behavior for this compound.
Electrochemical Characterization Methods
Cyclic Voltammetry for Redox Behavior and Electron Transfer Processes
Cyclic voltammetry (CV) is a powerful electrochemical technique employed to investigate the redox behavior of chemical compounds, providing insights into electron transfer processes, reaction mechanisms, and the identification of electrochemically active species nih.govonlineacademicpress.com. For this compound, electrochemical studies have primarily focused on its oxidation and the subsequent generation of reactive intermediates.
Research has demonstrated that this compound can undergo electrochemical oxidation. This process typically involves the transfer of electrons from the nitrogen atom of the amine, leading to the formation of a radical cation intermediate nih.govresearchgate.netresearchgate.net. In certain conditions and with appropriate analytical techniques, this radical cation can further transform into a nitrenium ion. The observation of these intermediates, particularly the di-p-tolylamine nitrenium ion, has been facilitated by short timescale analysis coupled with mass spectrometry, such as desorption electrospray ionization mass spectrometry (DESI-MS) nih.govresearchgate.netresearchgate.net. This methodology allows for the isolation and detection of these transient species, which are electrogenerated in solution nih.govresearchgate.net.
The specific structural features of this compound, such as the absence of para-substituents that could provide resonance stabilization, may influence the stability and lifetime of its radical cation and nitrenium ion intermediates compared to analogous compounds with para-methoxy groups nih.govresearchgate.netresearchgate.net. The electrochemical oxidation of this compound thus represents a key electron transfer event that initiates the formation of these highly reactive species. While the literature confirms the electrochemical generation of these intermediates, specific quantitative data from cyclic voltammetry experiments, such as precise oxidation potentials, peak currents at various scan rates, or detailed mechanistic parameters derived directly from CV curves for this compound, are not extensively detailed in the provided research snippets. Consequently, a quantitative data table summarizing these specific CV parameters for this compound cannot be generated from the available information. Nevertheless, the studies highlight the compound's capacity for electron transfer and its role in generating transient intermediates relevant to organic electrochemistry nih.govresearchgate.netresearchgate.net.
Theoretical and Computational Chemistry of Di O Tolylamine Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of Di-o-tolylamine at the molecular level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. globalresearchonline.net It is based on the principle that the ground-state energy and all other ground-state properties of a molecule are a functional of the electron density. DFT calculations, often employing hybrid functionals like B3LYP, are used to determine the ground-state electronic properties of this compound. ijcce.ac.ir
To study the excited-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the standard approach. researchgate.netrsc.org TD-DFT is used to calculate vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which relate to the intensity of the absorption. nih.gov This allows for the simulation of UV-Vis absorption spectra, providing insights into the electronic transitions of the molecule. ijcce.ac.ir For this compound, these calculations help in understanding how the molecule interacts with light.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. globalresearchonline.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution of these orbitals in this compound indicates the likely sites for nucleophilic and electrophilic attacks.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. schrodinger.com A smaller gap suggests that the molecule is more easily excitable and generally more reactive. For this compound, the HOMO-LUMO gap can be correlated with its electronic absorption properties; the lowest energy electronic transition is typically the HOMO to LUMO transition.
| Parameter | Description | Significance for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. |
Geometry optimization is a computational procedure used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. youtube.comyoutube.com Using DFT methods, the forces on each atom are calculated and minimized, leading to the most stable conformation of this compound. researchgate.net This process provides precise information on structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles. For this compound, this would include the C-N and C-C bond lengths, the C-N-C bond angle, and the twist angles of the tolyl rings relative to the amine plane.
| Structural Parameter | Description | Relevance to this compound |
|---|---|---|
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-N, C-C, C-H). | Defines the core structure and connectivity of the molecule. |
| Bond Angles | The angle formed between three connected atoms (e.g., C-N-C, C-C-C). | Determines the overall shape and steric strain of the molecule. |
| Dihedral Angles | The angle between two intersecting planes, defined by four atoms. | Describes the rotation around bonds and the 3D conformation, such as the twisting of the tolyl rings. |
Conceptual DFT provides a framework for defining and calculating global reactivity descriptors that quantify the chemical behavior of molecules. globalresearchonline.netresearchgate.net These descriptors are typically derived from the energies of the frontier molecular orbitals (HOMO and LUMO).
Chemical Potential (μ) : Measures the escaping tendency of electrons from a system. It is approximated as μ ≈ (EHOMO + ELUMO) / 2.
Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. It is calculated as η ≈ (ELUMO - EHOMO) / 2.
Chemical Softness (S) : The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability.
Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons. It is defined as ω = μ² / (2η). A higher value indicates a better electrophile. dergipark.org.tr
These descriptors provide a quantitative basis for predicting the reactivity of this compound in various chemical reactions. researchgate.net
| Reactivity Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape; related to electronegativity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap. |
| Chemical Softness (S) | 1 / η | Measures the polarizability. Soft molecules have a small HOMO-LUMO gap. |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |
Photophysical Property Simulations
Simulations of photophysical properties are essential for understanding how this compound interacts with light, which is crucial for its application in optoelectronic materials.
TD-DFT calculations are used to simulate the electronic absorption spectrum of this compound. mdpi.comnih.gov The output of these calculations includes the vertical excitation energies (which correspond to the position of absorption peaks), oscillator strengths (related to peak intensities), and the nature of the electronic transitions (e.g., which molecular orbitals are involved). nih.gov By plotting the oscillator strengths against the excitation energies, a theoretical UV-Vis absorption spectrum can be generated.
The Transition Density Matrix (TDM) is a powerful tool for visualizing and analyzing the nature of an electronic excitation. researchgate.netresearchgate.netsourceforge.io It provides a 3D representation of the electron-hole coherence upon excitation. Analysis of the TDM can reveal the extent of charge transfer during a transition, showing where electron density decreases (the "hole") and where it increases (the "electron"). sourceforge.net For this compound, this analysis would clarify the character of its electronic transitions, such as whether they are localized on the tolyl rings or involve charge transfer to or from the central nitrogen atom.
| Photophysical Parameter | Method of Calculation | Information Provided for this compound |
|---|---|---|
| Absorption Wavelength (λmax) | TD-DFT | Predicts the wavelength of maximum light absorption. |
| Oscillator Strength (f) | TD-DFT | Indicates the probability of an electronic transition, corresponding to the intensity of the absorption peak. |
| Transition Character | TD-DFT, TDM Analysis | Describes the nature of the excitation (e.g., local excitation, charge-transfer) by identifying the involved molecular orbitals. |
Theoretical Studies of Exciton (B1674681) Dynamics and Singlet Fission Phenomena
Theoretical and computational studies are crucial for understanding the complex photophysical processes that occur in molecular systems upon light absorption. For organic materials like this compound, these studies focus on the behavior of excitons—bound electron-hole pairs—which are fundamental to the operation of optoelectronic devices. wikipedia.org
Exciton Dynamics involves the study of the formation, migration, and decay of excitons. wikipedia.org Upon photoexcitation, a molecule transitions to an excited singlet state (S1). In a condensed phase, this excitation is not localized to a single molecule but can be shared among neighboring molecules, forming a Frenkel exciton. The dynamics of these excitons, including their diffusion and potential trapping at defect sites, are critical for processes like energy transfer in organic light-emitting diodes (OLEDs) and charge separation in organic photovoltaics. rsc.org Computational modeling, often employing quantum dynamics simulations, can provide insights into the timescale and pathways of exciton migration and relaxation. rsc.org These simulations can reveal how molecular arrangement and intermolecular interactions influence the efficiency of energy transport. rsc.org
Singlet Fission is a spin-allowed process where a singlet exciton (S1) converts into two triplet excitons (2 x T1). wikipedia.orgnih.gov This phenomenon is of significant interest for photovoltaic applications as it has the potential to double the number of charge carriers generated from a single photon, thereby overcoming the Shockley-Queisser limit for solar cell efficiency. nih.govacs.org For singlet fission to be energetically favorable, the energy of the singlet state must be at least twice the energy of the triplet state (E(S1) ≥ 2 * E(T1)). wikipedia.org
Computational chemistry plays a vital role in screening and designing molecules that can undergo efficient singlet fission. acs.orgrsc.org Quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), are used to predict the energies of the relevant excited states (S1 and T1) for candidate molecules. acs.org The electronic coupling between chromophores is a critical factor that governs the rate of singlet fission, and this can be evaluated computationally. wikipedia.org While extensive theoretical work has been conducted on various organic chromophores, specific theoretical studies on the exciton dynamics and singlet fission phenomena in this compound systems are not extensively available in the reviewed literature. However, the general principles and computational methodologies are applicable to this class of aromatic amines.
Investigations into Charge Transport Mechanisms
The transport of charge carriers (holes and electrons) through organic materials is a fundamental process that determines their performance in electronic devices. In amorphous organic materials like thin films of this compound, charge transport is typically described by a hopping mechanism. frontiersin.orgicm.edu.pl In this model, charges are localized on individual molecules and move by "hopping" from one molecule to a neighboring one. frontiersin.orgicm.edu.pl The rate of this hopping process is a key determinant of the material's charge carrier mobility. nih.gov
Computational methods are indispensable for elucidating the microscopic details of these charge transport mechanisms. frontiersin.orgnih.gov By modeling the electronic structure and interactions of molecules within the material, it is possible to calculate the key parameters that govern charge hopping and ultimately predict the charge carrier mobility. frontiersin.orgaip.org
According to Marcus theory, the rate of charge transfer between two molecules depends on two primary factors: the electronic coupling between the molecules and the reorganization energy (λ). icm.edu.placs.org The reorganization energy is the energy required for the geometrical relaxation of a molecule and its surrounding environment when it changes its charge state (e.g., from neutral to ionized). icm.edu.placs.orgpusan.ac.kr A lower reorganization energy generally leads to a higher charge transfer rate and, consequently, higher charge mobility. icm.edu.plpusan.ac.kr
The total reorganization energy is composed of an internal contribution (λ_i), which arises from the change in the geometry of the molecule itself, and an external contribution (λ_o) from the polarization of the surrounding medium. In many theoretical studies of organic thin films, the internal contribution is considered dominant. pusan.ac.kr
The internal reorganization energy can be calculated using quantum chemical methods such as Density Functional Theory (DFT). icm.edu.placs.orgmdpi.com The calculation for hole transport (λ_h) and electron transport (λ_e) involves the following steps:
Optimization of the geometry of the neutral molecule.
Optimization of the geometry of the cation (for hole transport) and the anion (for electron transport).
Calculation of the energies of the neutral, cation, and anion species in their respective optimized geometries and in the geometries of the other charge states.
The reorganization energy for hole transport (λ_h) is the sum of the relaxation energies from the neutral geometry to the cation geometry and from the cation geometry back to the neutral geometry. A similar principle applies to the electron reorganization energy (λ_e). mdpi.com
While specific calculations for this compound were not found in the reviewed literature, a study by Lin et al. provides calculated reorganization energies for a series of related organic amines, including the structurally similar tri-p-tolylamine (B1199887) (TTA). acs.orgresearchgate.net These values, calculated using the DFT B3LYP/6-31G* method, provide insight into the charge transport properties of this class of materials. acs.org For most of the studied compounds, the reorganization energy for hole transport (λ+) was found to be larger than that for electron transport (λ-). acs.org The reorganization energy for hole transport is primarily determined by the moiety that contributes most to the Highest Occupied Molecular Orbital (HOMO), while the electron reorganization energy is determined by the moiety contributing most to the Lowest Unoccupied Molecular Orbital (LUMO). acs.org
| Compound | Hole Reorganization Energy (λ+) (eV) | Electron Reorganization Energy (λ-) (eV) |
|---|---|---|
| Triphenylamine (B166846) (TPA) | 0.176 | 0.404 |
| Tri-p-tolylamine (TTA) | 0.180 | 0.401 |
| 4,4'-Bis(phenyl-m-tolylamino)biphenyl (TPD) | 0.292 | 0.547 |
| 1-Naphthyldiphenylamine (NDPA) | 0.200 | 0.316 |
Charge Mobility in amorphous organic semiconductors is often modeled using kinetic Monte Carlo (kMC) simulations. frontiersin.orgnih.gov These simulations model the hopping of charge carriers on a lattice of molecular sites. The hopping rates between sites are typically calculated using Marcus theory, which incorporates the reorganization energy and electronic coupling between adjacent molecules. frontiersin.orgnih.gov A key factor influencing charge mobility in amorphous materials is energetic disorder, which arises from variations in the local environment of each molecule. frontiersin.org This disorder leads to a distribution of site energies, often modeled as a Gaussian distribution. frontiersin.org The kMC simulations can predict both the zero-field mobility and its dependence on the electric field, providing valuable insights for material and device design. frontiersin.orgnih.gov
Density of States (DOS) is a fundamental concept in solid-state physics that describes the number of available electronic states at each energy level. wikipedia.orgmdpi.comumich.edugatech.edu In the context of charge transport in organic semiconductors, the DOS, particularly around the HOMO and LUMO levels, is crucial. mdpi.comgatech.edu A high DOS at a particular energy level indicates that there are many states available for charge carriers to occupy. wikipedia.org The shape of the DOS, especially the presence of "tail states" extending into the band gap due to disorder, can significantly impact charge transport by trapping carriers. mdpi.com
Molecular Modeling for Understanding Intermolecular Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. mdpi.com These methods are particularly powerful for understanding the non-covalent intermolecular interactions that govern the structure and properties of molecular materials. nih.gov In the solid state, the arrangement of molecules in a crystal lattice or an amorphous film is determined by a delicate balance of forces such as van der Waals interactions, electrostatic interactions, and in some cases, hydrogen bonding. nih.gov These interactions dictate the material's morphology, which in turn has a profound impact on its electronic and optical properties, including charge transport and exciton dynamics. nih.gov
The computational assessment of binding affinities is a powerful tool for material design. This involves calculating the strength of the interaction between two or more molecules. nih.govnih.govrsc.org While widely used in drug discovery to predict the binding of a ligand to a protein, these methods are also applicable to the design of organic electronic materials. nih.govrsc.org For instance, in the context of OLEDs, the performance of a device can be highly dependent on the interactions between a host material and a dopant emitter molecule. mdpi.comresearchgate.net
Computational techniques like molecular docking and molecular dynamics (MD) simulations can be used to predict the preferred binding modes and calculate the binding free energy between molecules. nih.gov Molecular docking algorithms can screen various orientations of one molecule relative to another to find the most stable configuration. nih.gov MD simulations can then be used to refine these structures and provide a more accurate calculation of the binding affinity by sampling a range of molecular conformations over time. nih.gov
By computationally assessing the binding affinities, researchers can screen potential candidate molecules and predict how modifications to their chemical structure will affect their interactions with other components in a material blend. This in silico approach can guide the synthesis of new materials with optimized properties for specific applications, such as improved charge injection or efficient energy transfer in OLEDs. nih.govmdpi.com Although a powerful approach, specific computational studies on the binding affinities of this compound for material design purposes were not identified in the reviewed literature.
Applications in Advanced Functional Materials
Organic Solar Cells and Photovoltaic Devices
Diarylamines, including di-o-tolylamine derivatives, are extensively utilized as electron donor materials in organic solar cells (OSCs). Their primary function is to absorb sunlight to generate excitons (bound electron-hole pairs) and to facilitate the transport of holes to the anode. The efficiency of these devices is intrinsically linked to the molecular design of the donor material.
The design of efficient donor materials often follows a donor-π-acceptor (D-π-A) or donor-acceptor-donor (D-A-D) architecture. In these structures, an electron-donating diarylamine unit is connected to an electron-accepting unit via a π-conjugated bridge. This design strategy allows for the tuning of the material's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its light-absorption characteristics. physchemres.orgbiointerfaceresearch.com
Theoretical studies, often employing Density Functional Theory (DFT), play a crucial role in the rational design of new donor molecules. For instance, research on D-A-D type molecules with triphenylamine (B166846) (a related diarylamine) as the donor has shown that the introduction of electron-withdrawing substituents can lead to a desirable red shift in the absorption spectrum and improved stability. diva-portal.org Computational screening allows for the prediction of key photovoltaic parameters, such as the open-circuit voltage (Voc), short-circuit current density (Jsc), and power conversion efficiency (PCE), before undertaking complex synthesis. physchemres.orgresearchgate.net
| Donor Molecule | Modification | Power Conversion Efficiency (PCE) | Key Observation |
|---|---|---|---|
| D1 (Reference) | Triphenylamine-based | 2.50% | Baseline performance |
| D2 | β-naphthyl group substitution | 3.40% | Improved PCE due to higher hole-mobility |
| D3 | Methyl group substitution | ~3.38% (35% improvement) | Enhanced PCE due to self-organization and increased hole-mobility |
A clear relationship exists between the molecular structure of diarylamine-based donors and the key photovoltaic parameters of an organic solar cell.
Open-Circuit Voltage (Voc): The Voc is strongly influenced by the HOMO energy level of the donor material and the LUMO energy level of the acceptor material. A deeper HOMO level in the donor generally leads to a higher Voc. Introducing electron-withdrawing groups into the donor structure can lower the HOMO level and thus increase the Voc. acs.org
Short-Circuit Current Density (Jsc): The Jsc is primarily dependent on the light-harvesting efficiency of the active layer and the charge carrier mobility. Broader and stronger absorption in the solar spectrum, often achieved through the design of push-pull chromophores, leads to the generation of more excitons and a higher Jsc. acs.org High hole mobility in the donor material ensures efficient transport of charge carriers to the electrodes, minimizing recombination losses and contributing to a higher Jsc. acs.org
Fill Factor (FF): The FF is a measure of the "squareness" of the current-voltage (J-V) curve and is influenced by factors such as charge carrier mobility, morphology of the active layer, and recombination rates. Balanced charge transport and an optimized morphology are crucial for achieving a high FF.
| Structural Modification | Effect on Electronic Properties | Impact on Photovoltaic Parameters |
|---|---|---|
| Introduction of electron-withdrawing groups | Lowers HOMO and LUMO energy levels, creates an internal charge transfer (ICT) character | Increases Voc, extends photoresponse to longer wavelengths, leading to higher Jsc and PCE |
| Extension of π-conjugation in the bridge | Red-shifts the absorption spectrum | Enhances light harvesting and Jsc |
| Modification of peripheral aryl groups (e.g., phenyl to naphthyl) | Can improve molecular packing and hole mobility | Increases Jsc and FF, leading to higher PCE |
Organic Electroluminescence (OLED) Devices
Diarylamine derivatives, including those based on this compound, are fundamental components in the fabrication of high-performance OLEDs. They are primarily used in the hole transport layer (HTL) to facilitate the injection and transport of holes from the anode to the light-emitting layer (EML).
The primary function of a diarylamine-based HTL is to efficiently transport holes while blocking the passage of electrons from the EML to the anode. researchgate.net This confinement of charge carriers within the EML enhances the probability of their recombination, which is the process that generates light. An ideal HTL material should possess:
High Hole Mobility: To ensure rapid and efficient transport of holes. researchgate.net
Appropriate HOMO Energy Level: To minimize the energy barrier for hole injection from the anode. rsc.org
High Triplet Energy: To prevent the quenching of excitons at the HTL/EML interface, particularly in phosphorescent OLEDs (PhOLEDs). rsc.org
Good Thermal and Morphological Stability: To ensure a long operational lifetime of the device. researchgate.net
Diarylamines with their characteristic non-planar structures and high hole mobilities are well-suited for this role. researchgate.net The use of a separate HTL in a multilayer OLED structure significantly improves device efficiency compared to single-layer devices. acs.org
Reduced Driving Voltage: By facilitating efficient hole injection and transport.
High External Quantum Efficiency (EQE): By ensuring balanced charge injection and effective exciton (B1674681) confinement. rsc.org
Low Efficiency Roll-off: A phenomenon where the efficiency of the OLED decreases at high brightness. A stable HTL with high mobility can help mitigate this effect. rsc.org
Improved Operational Lifetime: The thermal and morphological stability of the HTL material is crucial for preventing device degradation over time. researchgate.netfrontiersin.org
Recent research has focused on developing novel diarylamine derivatives with enhanced properties. For example, spirobifluorene-based triarylamine derivatives have been shown to exhibit high triplet energies and excellent hole-transporting properties, leading to high-efficiency RGB PhOLEDs with extremely low efficiency roll-off. rsc.org Furthermore, the development of solution-processable and cross-linkable diarylamine materials is paving the way for low-cost manufacturing of large-area OLEDs. frontiersin.org However, challenges remain in ensuring that solution-processed layers have comparable stability to their vacuum-deposited counterparts. frontiersin.org
| OLED Color | Maximum External Quantum Efficiency (EQEmax) | Key Feature |
|---|---|---|
| Red (Phosphorescent) | 26.1% | Extremely low efficiency roll-off in green and blue devices |
| Green (Phosphorescent) | 26.4% | |
| Blue (Phosphorescent) | 25.4% | |
| Narrowband Blue (Multiple Resonance Emitter) | 29.8% | Low efficiency roll-off |
Non-Linear Optical (NLO) Materials
This compound and its derivatives are also being investigated for their potential in non-linear optical (NLO) applications. NLO materials are capable of altering the properties of light, such as its frequency, and are crucial for technologies like optical switching and signal processing. mdpi.com
The NLO response of a material is related to its molecular polarizability (α) and hyperpolarizability (β). mdpi.com Organic molecules with a D-π-A structure, similar to those used in organic solar cells, often exhibit large NLO responses. The diarylamine group can serve as a potent electron donor in these systems.
Research into NLO materials often involves the design and theoretical calculation of the hyperpolarizability of new molecules. For example, studies on disubstituted quinoline (B57606) with carbazole (B46965) (a related diarylamine) have shown that strategic substitution can tune the NLO properties. mdpi.com Similarly, chromophores based on polyoxometalates functionalized with diarylamine donors have been synthesized and their NLO properties investigated. acs.orguea.ac.uk These studies demonstrate the potential of incorporating this compound-based structures into larger molecular frameworks to create materials with significant second-order NLO responses. The development of such materials could lead to advancements in optoelectronic devices and high-speed communication technologies. rsc.orgjhuapl.edu
Other Emerging Material Applications
Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent intermolecular forces. rsc.org Integrating redox-active molecules into these assemblies allows for the creation of "smart" materials whose properties can be controlled by external electrochemical or chemical stimuli. utwente.nl
Triarylamines, the chemical class to which this compound belongs, are excellent candidates for this purpose. They are well-known for their ability to undergo stable and reversible one-electron oxidation to form persistent cation-radicals. This reliable redox behavior makes them ideal functional units for conferring electrochemical activity upon larger, more complex structures. researchgate.net
The integration of diarylamine or triarylamine units into supramolecular structures is a versatile strategy for developing advanced materials. researchgate.netnih.gov These redox-active components can be incorporated into various architectures:
Dendrimers and Polymers: this compound and similar structures can be attached as peripheral groups to a dendrimer or polymer backbone. For example, the palladium-catalyzed amination of bromo-functionalized polystyrene with a diarylamine results in a material that exhibits reversible redox peaks in cyclic voltammetry, indicating that the attached triarylamine units can be repeatedly oxidized and reduced. researchgate.net
Host-Guest Systems: Redox-active diarylamine derivatives can act as "guest" molecules that bind to "host" macrocycles like cyclodextrins or cucurbiturils. utwente.nl The binding affinity can often be modulated by changing the redox state of the guest molecule. For instance, the neutral ferrocene (B1249389) guest binds effectively to a β-cyclodextrin host, but upon oxidation to the ferrocenium (B1229745) cation, the binding is significantly weakened, leading to the release of the guest. utwente.nl This principle allows for the construction of electrochemically-triggered release systems.
Self-Assembled Monolayers (SAMs): Thiol-derivatized triarylamines can form stable SAMs on gold surfaces. These modified electrodes can then be used for sensing applications, where the binding of an analyte to a receptor unit linked to the triarylamine causes a detectable change in its electrochemical signal.
The function of the redox-active diarylamine component within these assemblies is typically to act as a switch or to facilitate electron transfer. nih.govuva.nl The ability to control electron transfer rates and pathways is paving the way for applications in electrocatalysis and the development of molecular electronic devices. uva.nl
| Supramolecular Assembly Type | Redox-Active Component | Function | Potential Application | Reference |
| Dendronized Polystyrene | Peripheral Triarylamines | Reversible electron storage/transfer | Charge-transport layers, sensors | researchgate.net |
| Host-Guest Complexes | Ferrocene (guest) / Cyclodextrin (host) | Redox-triggered release | Controlled drug delivery, molecular machines | utwente.nl |
| Protein Arrays | Monomeric Redox Protein (RIDC3) | Template for nanocrystal growth | Nanomaterial synthesis, bioelectronics | nih.gov |
| Coordination Cages | Encapsulated Redox Probes | Controlled electron transfer | Electrocatalysis, molecular electronics | uva.nl |
Mechanistic Insights into Organic Reactions Involving Di O Tolylamine
Electrocatalytic Reaction Mechanisms
Electrochemical methods offer precise control over redox processes, enabling the generation and study of reactive intermediates. Diarylamines, including Di-o-tolylamine, can undergo oxidation, leading to the formation of transient species that are crucial for understanding reaction mechanisms.
Pathways of Anodic Oxidation and Nitrenium Ion Formation in Diarylamines
The anodic oxidation of diarylamines typically proceeds through a radical cation intermediate, which can subsequently undergo deprotonation to form a neutral radical or further oxidation. In certain cases, particularly with electron-donating substituents on the aryl rings, these pathways can lead to the formation of highly reactive nitrenium ions. Di-p-tolylamine (DPTA), a close analogue lacking the ortho-substitution but possessing para-methyl groups, has been studied electrochemically, revealing pathways to radical cations and nitrenium ions nih.gov. The proposed mechanism involves the loss of two electrons and one proton, passing through a radical cation intermediate nih.gov.
For this compound, direct electrochemical generation and characterization of its nitrenium ion have been investigated. While lacking the resonance stabilization afforded by para-substituents, the ortho-methyl groups can influence the stability and reactivity of these intermediates. Studies have shown that the electrochemical oxidation of this compound in acetonitrile (B52724) can generate species that are detected mass spectrometrically, consistent with the formation of a nitrenium ion nih.govresearchgate.net. The fragment ion observed upon collision-induced dissociation (CID) of the this compound nitrenium ion, resulting from the loss of a methyl radical, further supports its proposed structure nih.gov. These observations highlight that even without para-stabilization, nitrenium ions derived from diarylamines can be transiently formed and detected under electrochemical conditions.
Table 1: Electrochemical Oxidation Intermediates of Diarylamines
| Compound Name | Substituents | Primary Oxidized Intermediate | Potential Nitrenium Ion Formation | Detection Method (if applicable) | Reference(s) |
| Di-p-tolylamine (DPTA) | p-methyl (x2) | Radical cation | Yes | Mass Spectrometry | nih.gov |
| This compound | o-methyl (x2) | Radical cation | Yes | Mass Spectrometry | nih.gov |
| Diphenylamine (B1679370) | None | Radical cation | Proposed | Spectroscopic/Electrochemical | mdpi.com |
| 4,4′-Dimethoxydiphenylamine (DMDPA) | p-methoxy (x2) | Radical cation | Yes | Mass Spectrometry | nih.gov |
Exploration of Proton-Coupled Electron Transfer Processes
While specific PCET mechanisms involving this compound during its anodic oxidation are not extensively detailed in the provided literature, the general principles of PCET are relevant. The deprotonation step following initial electron transfer from the amine to form a radical cation can be considered a form of proton transfer coupled to electron transfer. The presence of ortho-methyl groups might influence the acidity of adjacent protons or the accessibility of the nitrogen atom to proton acceptors, potentially affecting the rates and mechanisms of PCET events in its electrochemical oxidation. Research into PCET in molecular electrocatalysts often involves amine functionalities acting as proton relays, demonstrating the integral role of amines in such processes pnas.org.
Fundamental Aspects of Cross-Coupling Reaction Mechanisms
This compound, as a secondary amine, is a relevant nucleophile in palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. These reactions are pivotal for forming aryl-amine bonds, a common motif in pharmaceuticals and advanced materials.
Detailed Mechanistic Pathways of Palladium-Catalyzed Amination
The Buchwald-Hartwig amination mechanism is well-established and typically involves a catalytic cycle comprising several key steps wikipedia.orguwindsor.calibretexts.orgacs.org. The cycle begins with the oxidative addition of an aryl halide or pseudohalide to a Pd(0) species, forming a Pd(II) intermediate wikipedia.orguwindsor.ca. This is followed by the coordination of the amine nucleophile to the palladium center. A base is crucial for deprotonating the amine, either before or after coordination, generating an amido ligand uwindsor.ca. The subsequent reductive elimination of the aryl-amine product from the Pd(II) complex regenerates the active Pd(0) catalyst, completing the cycle wikipedia.orguwindsor.ca.
The efficiency of this catalytic system is highly dependent on the choice of palladium precursor and, critically, the supporting ligand. Bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald and Hartwig, are essential for promoting the challenging reductive elimination step and stabilizing the palladium catalyst uwindsor.caresearchgate.netberkeley.edu. While the initial catalytic systems were less effective for diarylamines, advancements in ligand design have significantly expanded the scope to include these substrates wikipedia.orgmit.edu. For example, studies have shown that palladium catalysts with specific biarylphosphine ligands can effectively promote the cross-coupling of various diarylamines and aryl halides mit.edu.
Influence of Steric Hindrance from ortho-Substituents on Reaction Efficiency and Selectivity
The presence of substituents, particularly those in the ortho position relative to the amine nitrogen or the reactive halide, can profoundly impact the efficiency and selectivity of palladium-catalyzed amination reactions due to steric hindrance pnas.orgrsc.orguwindsor.ca. The ortho-methyl groups in this compound present a significant steric impediment around the nitrogen atom.
In the context of Buchwald-Hartwig amination, steric bulk around the amine can hinder its coordination to the palladium center or impede the subsequent reductive elimination step. For instance, while para-substituted anilines generally react well, ortho-substituted anilines have been reported to be less suitable substrates in some cross-coupling reactions due to steric effects rsc.org. Similarly, in the amination of aryl halides, ortho-substitution on the aryl halide can also slow down the reaction or reduce yields wikipedia.orguwindsor.casci-hub.se.
Table 2: Influence of Steric Hindrance in Palladium-Catalyzed Amination
| Substrate Type (Amine) | Steric Feature | Reaction Type | Yield/Efficiency Impact | Reference(s) |
| ortho-substituted anilines | ortho-substituents | Chan-Lam Coupling | Less suitable substrates | rsc.org |
| ortho-substituted nitroarenes | ortho-methyl/methoxy (B1213986) | Pd-catalyzed coupling (nitroarene reduction) | Highly efficient, compatible | rsc.org |
| o-toluidine (B26562) | ortho-methyl | Pd-catalyzed amination | Reactivity noted | nih.gov |
| Aryl iodides | ortho-substituents | Pd-catalyzed amination | Susceptible to steric hindrance | uwindsor.ca |
| Aryl halides | ortho-substitution | Buchwald-Hartwig Amination | Can slow reaction/reduce yields | sci-hub.se |
| Halotryptophans | p-toluidine (B81030) (para-Me) | Buchwald-Hartwig Amination | Slight drop in yield compared to aniline (B41778) | rsc.org |
Compound List:
this compound
Di-p-tolylamine (DPTA)
4,4′-Dimethoxydiphenylamine (DMDPA)
Diphenylamine
Aniline
Nitroarenes
o-toluidine
p-toluidine
Aryl halides
Aryl iodides
Halotryptophans
Future Research Directions and Unresolved Challenges
Development of More Efficient and Sustainable Synthetic Strategies
The conventional synthesis of diarylamines often involves multi-step processes that may utilize harsh reagents and generate significant waste. su.seacs.org A primary challenge is the development of greener, more atom-economical synthetic routes. Future research is directed towards several promising strategies that align with the principles of green chemistry. unibo.itrsc.org
One of the most attractive approaches is the acceptorless dehydrogenative aromatization . This method can produce diarylamines from readily available feedstocks like cyclohexylamines and cyclohexanones, with molecular hydrogen and ammonia (B1221849) as the only byproducts. nih.govsemanticscholar.org The use of heterogeneous catalysts, such as gold-palladium alloy nanoparticles, is central to this strategy, offering the advantage of catalyst reusability. nih.gov
Another sustainable avenue involves metal-free cascade reactions . Researchers have demonstrated the synthesis of complex diarylamines using diaryliodonium salts, which are low-toxicity reagents made from common starting materials. su.se This energy-efficient method avoids the use of rare or toxic metal catalysts and streamlines the synthetic process, reducing waste. su.se
Biocatalysis presents a frontier in the sustainable synthesis of amines. mdpi.comresearchgate.net Enzymes like transaminases, imine reductases, and amine dehydrogenases offer high selectivity under mild conditions. mdpi.comtandfonline.comfrontiersin.org Future work will likely focus on engineering enzymes or developing multi-enzyme cascades to produce Di-o-tolylamine and its derivatives from renewable feedstocks, representing a significant leap towards environmentally benign chemical manufacturing. researchgate.nettandfonline.com
The "borrowing hydrogen" or "hydrogen auto-transfer" methodology is another atom-economic transformation that is gaining traction. uni-bayreuth.dersc.orgyoutube.com This process involves the temporary removal (borrowing) of hydrogen from an alcohol to form a carbonyl intermediate, which then reacts with an amine. The borrowed hydrogen is then returned in the final reduction step, with water being the only byproduct. youtube.com Applying and optimizing this one-pot strategy for this compound synthesis is a key area for future investigation.
| Synthetic Strategy | Key Advantages | Potential Starting Materials for this compound |
| Acceptorless Dehydrogenative Aromatization | High atom economy, reusable catalyst, H₂ as a byproduct. nih.gov | o-Toluidine (B26562), Cyclohexanones. nih.gov |
| Metal-Free Cascade Reactions | Avoids toxic/rare metals, energy-efficient, low waste. su.se | Diaryliodonium salts derived from toluene (B28343). su.se |
| Biocatalysis | High stereoselectivity, mild conditions, renewable feedstocks. mdpi.comresearchgate.net | L-amino acids, renewable aromatic precursors. researchgate.net |
| Borrowing Hydrogen | One-pot synthesis, high atom economy, water as the only byproduct. uni-bayreuth.deyoutube.com | o-Toluidine, corresponding alcohols. rsc.org |
| Reductive Amination | Versatile, high functional group tolerance. researchgate.netnih.govsemanticscholar.org | o-Tolualdehyde, o-Toluidine. semanticscholar.org |
Design of Novel Diarylamine-Based Ligand Architectures for Diverse Catalytic Applications
The structural backbone of this compound makes it an attractive scaffold for the design of novel ligands for transition-metal catalysis. wiley.com The nitrogen atom and the two ortho-tolyl groups can be functionalized to create bidentate or polydentate ligands with specific steric and electronic properties. The design of such ligands is crucial for enhancing catalytic activity, selectivity, and stability in a wide range of chemical transformations. wiley.com
Future research will likely focus on synthesizing this compound derivatives that can act as ancillary ligands in catalysis. For instance, introducing phosphine (B1218219) or N-heterocyclic carbene (NHC) moieties onto the tolyl rings could yield powerful ligands for cross-coupling reactions, such as those catalyzed by palladium or nickel. The steric bulk provided by the ortho-methyl groups could be advantageous in promoting challenging coupling reactions.
The development of "adaptive" or "cooperative" ligands from a this compound framework is another exciting direction. These ligands can change their coordination mode or actively participate in the catalytic cycle, potentially leading to catalysts with superior performance for transformations like C-H activation or polymerization.
A significant challenge is to create ligands that enable catalysis with earth-abundant, first-row transition metals, contributing to more sustainable chemical processes. The tailored electronic environment that can be engineered around the nitrogen center of a this compound-based ligand could be instrumental in stabilizing reactive intermediates and facilitating catalysis with metals like iron or cobalt.
Advancement of Theoretical Models for Predictive Material Design and Performance
The discovery of new materials is increasingly driven by computational methods that can predict properties before a molecule is ever synthesized in a lab. acs.orgnih.gov For this compound and its derivatives, theoretical models are indispensable for guiding the design of new functional materials. researchgate.netresearchgate.net
Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure of molecules. researchgate.netnbinno.comnih.gov Future research will leverage DFT to predict key properties of this compound-based materials, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These parameters are critical for determining a material's suitability for applications in organic electronics, as they govern charge injection and transport. nbinno.comnih.gov
Beyond static electronic properties, computational models can simulate the dynamic behavior of molecules. Molecular dynamics (MD) simulations can provide insights into the bulk morphology and intermolecular interactions of this compound derivatives in thin films. researchgate.net This is crucial for understanding how molecular packing influences charge carrier mobility in organic semiconductors. nih.gov
A significant unresolved challenge is the accurate prediction of the performance of a material within a complete device, such as an organic light-emitting diode (OLED) or a perovskite solar cell (PSC). acs.orgresearchgate.net This requires the development of multi-scale models that can bridge the gap from single-molecule properties to macroscopic device characteristics. Machine learning (ML) techniques are emerging as a powerful approach to accelerate the screening of vast chemical spaces, identifying promising this compound derivatives with optimal properties for specific applications. researchgate.netchemrxiv.org
| Computational Method | Predicted Properties | Relevance to this compound |
| Density Functional Theory (DFT) | HOMO/LUMO energies, ionization potential, electron affinity. researchgate.netnbinno.com | Predicts suitability as a hole-transport material. nih.gov |
| Molecular Dynamics (MD) | Bulk morphology, molecular packing, thin-film structure. researchgate.net | Understands impact of structure on charge mobility. nih.gov |
| Machine Learning (ML) | High-throughput screening of properties for large libraries of derivatives. chemrxiv.org | Accelerates discovery of new functional materials. acs.org |
Exploration of this compound's Role in Emerging Fields of Materials Science
The unique electronic properties of diarylamines make them prime candidates for use in various emerging fields of materials science, particularly in organic electronics. zenodo.orgacs.orgnih.gov The electron-rich nature of the nitrogen atom allows these molecules to act as effective hole-transporting materials (HTMs). nih.govacs.org
In the field of organic light-emitting diodes (OLEDs) , triarylamine derivatives have been extensively used as hole-transporting and emissive materials. zenodo.org this compound provides a core structure that can be functionalized to tune the photophysical properties, such as emission color and quantum efficiency. The challenge lies in creating this compound derivatives that exhibit high thermal stability and long operational lifetimes, which are crucial for commercial OLED applications.
Furthermore, the potential of this compound extends to other areas of organic electronics, such as organic field-effect transistors (OFETs) and organic sensors. zenodo.org The ability to modify the molecular structure of this compound allows for the fine-tuning of its semiconductor properties, opening up possibilities for its use as the active material in these devices. Unraveling the full potential of this compound in these advanced applications remains a key objective for materials scientists.
Q & A
Q. What are the optimal synthetic routes for Di-o-tolylamine, and how can reaction conditions be systematically varied to improve yield?
- Methodological Answer : this compound can be synthesized via Buchwald-Hartwig coupling (Procedure A), as described in recent studies. To optimize yield, systematically vary parameters such as catalyst loading (e.g., Pd-based catalysts), solvent polarity (e.g., THF vs. DMF), and reaction temperature. Column chromatography (PE:EA = 100:1) is effective for purification. Track yield improvements using NMR and mass spectrometry for validation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : ¹H and ¹³C NMR (e.g., δ 2.30 ppm for methyl groups in ¹H NMR) are critical for structural confirmation. Cross-validate findings with UV-Vis spectroscopy to detect electronic transitions (e.g., absorption bands at 250–340 nm). Compare experimental data with standardized databases like NIST Chemistry WebBook to ensure accuracy. Report chemical shifts, coupling constants, and integration ratios comprehensively .
Advanced Research Questions
Q. How can researchers resolve contradictions between infrared (IR) and ultraviolet (UV) spectroscopic data when analyzing hydrogen bonding in this compound?
- Methodological Answer : Discrepancies in equilibrium constants (e.g., IR vs. UV-derived K values) may arise from steric hindrance or non-H-bonding associations. Address this by:
- Conducting temperature-dependent IR/UV studies to isolate H-bonding effects.
- Using computational models (e.g., DFT) to simulate steric interactions.
- Referencing prior studies that attribute contradictions to wavelength-dependent measurement artifacts .
Q. What role does steric hindrance play in the reactivity of this compound compared to other diarylamines?
- Methodological Answer : Steric hindrance from ortho-methyl groups reduces H-bonding capacity and association constants (e.g., K for this compound is lower than diphenylamine). Investigate this by:
- Comparing reaction kinetics with less hindered analogs (e.g., di-p-tolylamine).
- Analyzing crystallographic data to quantify spatial constraints.
- Referencing IR frequency shifts (e.g., Δν ~20 cm⁻¹) to correlate steric effects with bond strength .
Q. How can computational methods enhance the interpretation of this compound’s spectroscopic and thermodynamic properties?
- Methodological Answer : Use density functional theory (DFT) to:
- Predict NMR chemical shifts and vibrational frequencies.
- Model H-bonding interactions and steric effects.
- Validate computational results against experimental data (e.g., NIST standards) to refine parameters. Publish workflows and software tools (e.g., Gaussian, ORCA) for reproducibility .
Data Analysis and Validation
Q. What strategies ensure the reliability of experimental data when studying this compound’s chemical behavior?
- Methodological Answer :
- Triangulate data using multiple techniques (e.g., NMR, UV-Vis, mass spectrometry).
- Replicate experiments under controlled conditions (e.g., inert atmosphere).
- Cross-reference with peer-reviewed datasets (e.g., NIST) to identify outliers. Document all deviations and refine protocols iteratively .
Q. How should researchers design experiments to investigate this compound’s stability under varying environmental conditions?
- Methodological Answer :
- Perform accelerated degradation studies (e.g., exposure to heat, light, or humidity).
- Monitor stability via HPLC for decomposition products.
- Use Arrhenius plots to extrapolate shelf-life. Report percent recovery and degradation pathways in supplementary materials .
Research Frameworks and Ethical Practices
What frameworks (e.g., PICO, FINER) are suitable for formulating research questions on this compound?
- Methodological Answer : Apply the PICO framework:
- P opulation: this compound and derivatives.
- I ntervention: Synthetic modification or environmental exposure.
- C omparison: Unhindered diarylamines.
- O utcome: Reactivity trends or spectroscopic profiles.
Use FINER criteria to evaluate feasibility, novelty, and relevance .
Q. How can researchers ethically address data gaps or contradictions in this compound studies?
- Methodological Answer :
- Disclose limitations transparently in discussion sections.
- Propose follow-up studies (e.g., advanced spectroscopy or computational modeling).
- Cite conflicting data sources and avoid overgeneralization. Engage in peer discussions to refine hypotheses .
Supplementary Materials and Reporting
Q. What guidelines should be followed when preparing supplementary materials for this compound research?
- Methodological Answer :
- Include raw NMR/UV data, chromatograms, and computational input files.
- Label files with Arabic numerals (e.g., SI-1: NMR spectra) and provide brief descriptors (<15 words).
- Reference supplementary materials in the main text (e.g., "See SI-3 for kinetic data") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
